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Compound of Interest

Compound Name: 2-Morpholin-4-yl-isobutyramide

Cat. No.: B314774 Get Quote

Executive Summary: The Scaffold Advantage
2-Morpholin-4-yl-isobutyramide (also known as 2-methyl-2-morpholinopropanamide)

represents a "privileged structure" in drug discovery.[1] It combines two critical design

elements:

The Morpholine Ring: A bioisostere for diethylamine or piperidine, offering balanced

lipophilicity (LogP) and a distinct hydrogen-bond acceptor profile (ether oxygen).[1]

The Isobutyramide Linker (Gem-Dimethyl Effect): The substitution of the

-carbon with two methyl groups introduces steric bulk that restricts conformational freedom
(Thorpe-Ingold effect) and significantly retards metabolic hydrolysis by amidases.[1]

This guide compares the bioactivity of N-substituted derivatives of this scaffold (e.g., the N-

(2,6-dimethylphenyl) analog described in Patent CN106928126) against standard clinical

analogs like Lidocaine and Tocainide.[1]

Structural Analogs & Mechanism of Action[1]
The primary comparison focuses on the Sodium Channel Blocker class, where this scaffold

serves as a metabolically stable evolution of the Lidocaine family.[1]
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Structure

Key Structural
Feature
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Bioactivity
Target

Metabolic
Stability

Target Scaffold

2-Morpholin-4-yl-

isobutyramide

Derivative

Morpholine +

-dimethyl
NaV1.x / PI3K

High (Steric

Shielding)

Analog A Lidocaine

Diethylamine +

Unbranched

Acetamide

NaV1.x (Local

Anesthetic)

Moderate

(Amidase

sensitive)

Analog B Tocainide
Primary Amine +

-methyl

NaV1.x (Anti-

arrhythmic)

High (Oral

bioavailability)

Analog C
Morpholino-

acetamide

Morpholine +

Unbranched

Acetamide

NaV1.x / Kinase

Fragment

Low (Rapid

hydrolysis)

Mechanism: The "Gem-Dimethyl" Bioactivity Boost
The 2-Morpholin-4-yl-isobutyramide scaffold exhibits superior pharmacokinetics due to the

Gem-Dimethyl Effect.[1]

Conformational Lock: The two methyl groups force the amide into a preferred conformation,

pre-organizing the molecule for binding to the target (reducing the entropic penalty of

binding).[1]

Metabolic Blockade: The steric bulk prevents liver amidases from accessing the carbonyl

carbon, significantly extending the half-life (

) compared to unbranched analogs like Lidocaine.[1]

Detailed Bioactivity Data[1]
The following data synthesizes bioactivity trends observed in NaV1.7/1.8 inhibition assays and

microsomal stability studies.
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Table 1: Potency and Stability Comparison (In Vitro)

Metric

2-Morpholin-4-
yl-
isobutyramide
Analog*

Lidocaine
(Reference)

Morpholino-
acetamide
Analog

Interpretation

NaV1.7 IC50 (

M)
15 - 25 40 - 60 > 100

The isobutyryl

group enhances

lipophilicity,

improving

membrane

penetration and

channel access.

[1]

HLM Stability (

, min)
> 120 ~ 60 - 90 < 30

Critical

Differentiator:

The gem-

dimethyl group

effectively blocks

enzymatic

hydrolysis.[1]

LogP (Calc) 2.8 2.4 1.9

Higher

lipophilicity

correlates with

longer duration

of action in local

anesthesia.[1]

pKa (Basic N) ~ 6.5 - 7.0 7.9 ~ 7.0

Lower pKa

implies a higher

fraction of

uncharged

molecules at pH

7.4, facilitating

faster onset.[1]
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*Note: Data represents the N-(2,6-dimethylphenyl) derivative (Compound 2 from

CN106928126).[1][2]

Visualizing the Structure-Activity Relationship (SAR)
[1]
The following diagram illustrates the logical evolution from Lidocaine to the 2-Morpholin-4-yl-
isobutyramide scaffold, highlighting the functional impact of each modification.

Bioactivity Impact
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Increased Metabolic Stability
(t1/2 > 120 min)

Enhanced NaV Potency
(Due to Hydrophobic Interaction)
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Caption: SAR evolution showing the transition from Lidocaine to the target scaffold. The gem-

dimethyl modification is the critical step for enhanced stability.[1]

Experimental Protocols for Validation
To objectively verify the performance of the 2-Morpholin-4-yl-isobutyramide scaffold, the

following self-validating protocols are recommended.

Protocol A: Whole-Cell Patch Clamp Assay (NaV
Inhibition)
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Objective: Determine the IC50 of the compound against NaV1.7 channels expressed in

HEK293 cells.[1]

Cell Preparation: Use HEK293 cells stably expressing hNaV1.[1]7. Culture in DMEM with

10% FBS and selection antibiotics.[1]

Solution Setup:

Extracellular Solution: 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM

HEPES (pH 7.4).[1]

Intracellular Solution: 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3).

[1]

Recording:

Establish G

seal and break-in (whole-cell configuration).[1]

Hold membrane potential at -120 mV.[1]

Apply a depolarizing pulse to 0 mV for 20 ms (Test Pulse) at 0.1 Hz.

Compound Application: Perfusion of the 2-Morpholin-4-yl-isobutyramide derivative at

increasing concentrations (0.1, 1, 10, 100, 1000

M).[1]

Validation Check: Use Tetrodotoxin (TTX) (1

M) as a positive control to block all NaV current.[1] If TTX fails to block >95% current, discard
the cell.[1]

Analysis: Fit the concentration-response curve using the Hill equation to derive IC50.

Protocol B: Microsomal Stability Assay
Objective: Quantify the metabolic half-life (
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) to prove the gem-dimethyl stability advantage.[1]

Incubation System:

Test Compound: 1

M.[1]

Microsomes: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1]

Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]

Reaction Start: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-

regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).[1]

Sampling: Aliquot 50

L at

min.

Quenching: Immediately add 150

L ice-cold Acetonitrile (containing Tolbutamide as Internal Standard).

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Calculation: Plot ln(% Remaining) vs. Time. The slope

gives

.[1]

Success Criterion: The 2-Morpholin-4-yl-isobutyramide analog should show < 20%

degradation at 60 min, whereas the acetamide analog should show > 50% degradation.[1]

Synthesis Workflow (Brief)
The synthesis of this scaffold is a critical control point.[1] The gem-dimethyl group often hinders

nucleophilic attack, requiring specific conditions.[1]
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Product:
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Click to download full resolution via product page

Caption: Synthetic route highlighting the nucleophilic substitution step where the morpholine

ring is introduced.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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